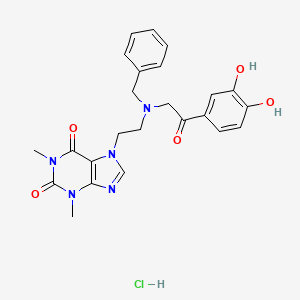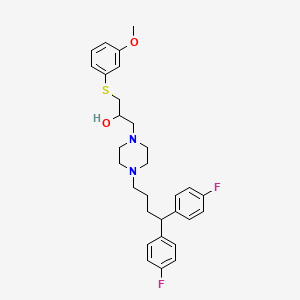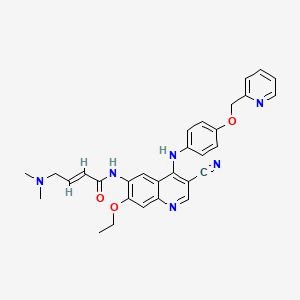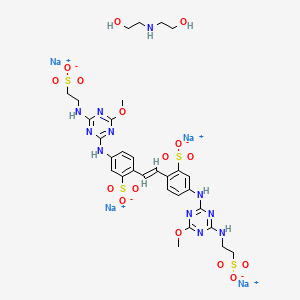
Einecs 285-889-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 285-889-5, also known as Spisulosine, is a marine-derived compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a sphingolipid analog isolated from the marine mollusk Spisula polynyma. This compound has shown promise in various fields, including cancer research and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spisulosine involves several steps, starting from commercially available starting materials. The key steps include the formation of the sphingoid base backbone, followed by the introduction of the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Spisulosine is still in the research and development phase, with efforts focused on optimizing the synthetic routes to make the process more cost-effective and scalable. The use of biotechnological methods, such as fermentation and enzymatic synthesis, is also being explored to produce Spisulosine in larger quantities.
化学反応の分析
Types of Reactions
Spisulosine undergoes various chemical reactions, including:
Oxidation: Spisulosine can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on Spisulosine, potentially altering its biological properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups onto the Spisulosine molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Spisulosine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of Spisulosine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions may yield various substituted Spisulosine analogs.
科学的研究の応用
Spisulosine has a wide range of scientific research applications, including:
Cancer Research: Spisulosine has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It is being studied for its effects on various types of cancer, including breast cancer and melanoma.
Drug Development: The unique properties of Spisulosine make it a valuable candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Biological Studies: Spisulosine is used in biological studies to understand its mechanism of action and its effects on cellular processes. It is also used as a tool to study sphingolipid metabolism and signaling pathways.
Industrial Applications:
作用機序
The mechanism of action of Spisulosine involves its interaction with cellular membranes and sphingolipid metabolism. Spisulosine is known to disrupt the organization of lipid rafts in the cell membrane, leading to the activation of various signaling pathways. It induces apoptosis in cancer cells by activating stress-related pathways and inhibiting cell survival signals. The molecular targets of Spisulosine include sphingolipid-metabolizing enzymes and proteins involved in cell signaling and apoptosis.
類似化合物との比較
Spisulosine is unique compared to other sphingolipid analogs due to its marine origin and specific structural features. Similar compounds include:
Fumonisin B1: A mycotoxin that inhibits sphingolipid biosynthesis but has different biological effects compared to Spisulosine.
Ceramide: A naturally occurring sphingolipid involved in cell signaling and apoptosis, but with a different mechanism of action.
Sphingosine-1-phosphate: A bioactive lipid that regulates various cellular processes, but with distinct signaling pathways compared to Spisulosine.
特性
CAS番号 |
85154-07-0 |
|---|---|
分子式 |
C30H37N11Na4O16S4 |
分子量 |
1027.9 g/mol |
IUPAC名 |
tetrasodium;2-(2-hydroxyethylamino)ethanol;5-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H30N10O14S4.C4H11NO2.4Na/c1-49-25-33-21(27-9-11-51(37,38)39)31-23(35-25)29-17-7-5-15(19(13-17)53(43,44)45)3-4-16-6-8-18(14-20(16)54(46,47)48)30-24-32-22(34-26(36-24)50-2)28-10-12-52(40,41)42;6-3-1-5-2-4-7;;;;/h3-8,13-14H,9-12H2,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,27,29,31,33,35)(H2,28,30,32,34,36);5-7H,1-4H2;;;;/q;;4*+1/p-4/b4-3+;;;;; |
InChIキー |
LTXAVLISBVEICB-XIOYJQOGSA-J |
異性体SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


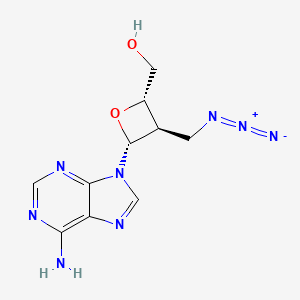
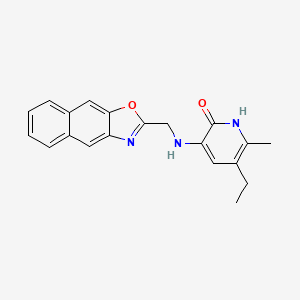
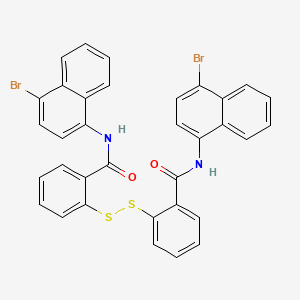
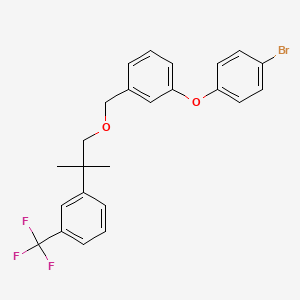


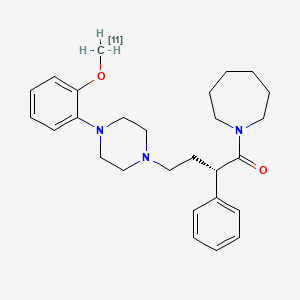
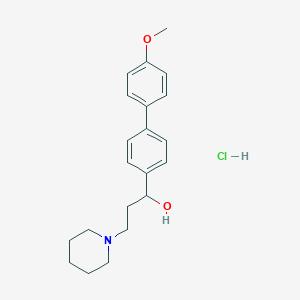
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
